biological role of 7alpha,25-dihydroxycholesterol in immune cell migration
biological role of 7alpha,25-dihydroxycholesterol in immune cell migration
The Biological Role of 7 ,25-Dihydroxycholesterol in Immune Cell Migration
Executive Summary
The precise spatiotemporal positioning of immune cells within secondary lymphoid organs (SLOs) is not random; it is a tightly orchestrated process governed by chemotactic gradients. While chemokine-chemokine receptor pairs (e.g., CXCL13-CXCR5) are well-documented, the discovery of 7
This oxysterol does not merely act as a metabolic byproduct but functions as a potent chemoattractant, guiding B cells, T cells, and dendritic cells (DCs) to specific microanatomical niches. For researchers in drug discovery, the EBI2–7
Biosynthesis and Metabolism: The Enzymatic Cascade
Understanding the biological availability of 7
The Pathway
The synthesis involves two sequential hydroxylation steps starting from cholesterol.[1]
-
Step 1 (Rate-Limiting): Cholesterol is hydroxylated at the 25-position by Cholesterol 25-hydroxylase (CH25H) .[1] This enzyme is induced by inflammatory stimuli (LPS, Interferons).
-
Step 2 (Ligand Generation): 25-hydroxycholesterol (25-HC) is hydroxylated at the 7
-position by CYP7B1 (25-hydroxycholesterol 7 -hydroxylase) to form the active ligand, 7 ,25-OHC. -
Step 3 (Degradation): The signal is terminated by HSD3B7 , which metabolizes 7
,25-OHC into inactive 3-oxo- 4 forms, preventing receptor desensitization.
Visualization: The Oxysterol Biosynthetic Axis
Figure 1: The enzymatic cascade governing the production and degradation of 7
Mechanistic Action: EBI2 Signaling
The EBI2 receptor (GPR183) is a G
Key Signaling Events[2]
-
G
i Coupling: Leads to the inhibition of Adenylyl Cyclase (AC), reducing intracellular cAMP levels. -
MAPK Activation: Phosphorylation of ERK1/2 and p38, which are critical for cytoskeletal remodeling and migration.
-
Calcium Flux: Unlike many chemokine receptors, EBI2 elicits a robust calcium mobilization essential for chemotaxis.
Quantitative Pharmacology
The high potency of 7
| Parameter | Value | Context |
| EC | ~140 pM | Potency for G-protein activation |
| K | ~450 pM | Dissociation constant on human EBI2 |
| IC | ~2 nM | Inhibition of forskolin-induced cAMP |
| Physiological Conc. | 0.5 – 10 nM | Estimated gradient range in spleen |
Physiological Role: The "Gradient Hypothesis"
The biological utility of 7
Immune Cell Positioning[3][4][5]
-
B Cells: Naïve B cells express EBI2. The 7
,25-OHC gradient pulls them to the outer follicle and the T-B border . This positioning is critical for T-cell dependent antibody responses. Downregulation of EBI2 (via Bcl6) is required for B cells to enter the Germinal Center (GC), where ligand levels are low. -
T Cells: A subset of CD4+ T cells expresses EBI2, aiding their localization to the T-B border to provide help to B cells.
-
Dendritic Cells (DCs): EBI2 mediates the positioning of CD4+ DCs in the bridging channels of the spleen, facilitating antigen capture from the blood.
Figure 2: Intracellular signaling cascade initiated by 7
Experimental Methodologies
Protocol 1: In Vitro Transwell Chemotaxis Assay
Objective: To quantify the migration of immune cells toward 7
Reagents:
-
7
,25-OHC (dissolved in ethanol or DMSO; avoid multiple freeze-thaws). -
Transwell plates (5
m pore size for B/T cells). -
Migration Buffer: RPMI 1640 + 0.5% Fatty-Acid Free BSA (Critical: Regular BSA binds lipids and dampens the signal).
Workflow:
-
Ligand Preparation: Prepare serial dilutions of 7
,25-OHC in Migration Buffer (Range: 0.1 nM to 100 nM). Place 600 L in the lower chamber. -
Cell Preparation: Isolate murine splenic B cells (CD19+) via negative selection (magnetic beads). Resuspend at
cells/mL in Migration Buffer. -
Loading: Add 100
L of cell suspension to the upper insert. -
Incubation: Incubate for 3 hours at 37°C, 5% CO
. -
Quantification: Remove inserts. Count cells in the lower chamber using flow cytometry (add counting beads for absolute quantification) or ATP-luminescence assays.
-
Validation: Always include a "Chemokine Control" (e.g., CXCL12) to verify cell health and motility.
Scientist's Note: You will typically see a "bell-shaped" dose-response curve. Migration peaks around 10–50 nM. At higher concentrations, receptor desensitization occurs, and migration decreases.
Protocol 2: In Vivo Desensitization Assay
Objective: To confirm EBI2-dependency of cell positioning in vivo.
Rationale: If cells are pre-treated with a saturating dose of ligand, the receptor internalizes and desensitizes. Upon transfer into a host, these cells should fail to migrate to the correct niche.
Workflow:
-
Labeling: Label WT B cells with a tracking dye (e.g., CTV) and EBI2-deficient B cells with a distinct dye (e.g., CFSE).
-
Desensitization: Incubate WT cells with 1
M 7 ,25-OHC for 30 mins at 37°C. (Wash 3x thoroughly to remove unbound ligand). -
Transfer: Mix populations 1:1 and inject i.v. into recipient mice.
-
Analysis: Harvest spleens after 6 hours. Analyze via immunohistochemistry (IHC).
-
Readout: Desensitized WT cells will be excluded from the outer follicle (similar to KO cells), confirming the role of the receptor in positioning.
Therapeutic Implications
Targeting the EBI2–7
-
Multiple Sclerosis (MS): EBI2 drives the infiltration of pathogenic T cells into the CNS. Antagonists could prevent neuroinflammation.
-
Inflammatory Bowel Disease (IBD): 7
,25-OHC regulates the migration of Innate Lymphoid Cells (ILC3s) in the gut.[4] Dysregulation leads to colitis; modulation could restore intestinal homeostasis. -
Neuropathic Pain: Recent evidence suggests spinal EBI2 activation contributes to central sensitization.
References
-
Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2.[2][5][6][7] Nature.[2][5] Link
-
Liu, C., et al. (2011). Oxysterols direct B-cell migration through EBI2.[5][7][8] Nature.[2][5] Link
-
Yi, T., et al. (2012). GPR183 antagonist reduces macrophage infiltration and disease progression in a mouse model of MS. Nature.[2][5] Link
-
Rutkowska, A., et al. (2016). EBI2 regulates the chemotactic response of astrocytes to 7α,25-dihydroxycholesterol. Journal of Neuroinflammation. Link
-
Emgard, J., et al. (2018). Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation. Immunity.[2][4][9][6][7] Link
Sources
- 1. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]
- 2. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 7alpha,25-Dihydroxycholesterol | CAS 64907-22-8 | Tocris Bioscience [tocris.com]
- 6. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
